N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a cyclohexane carboxamide moiety
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-13-6-8-14(9-7-13)16(19)17-10(2)15-11(3)18-20-12(15)4/h10,13-14H,5-9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNWMOJUKDYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(C)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion .
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Alkylation: : The next step involves the alkylation of the oxazole ring with an appropriate alkyl halide to introduce the 3,5-dimethyl substituents. This reaction is typically performed in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
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Formation of the Carboxamide: : The final step is the coupling of the alkylated oxazole with 4-ethylcyclohexane-1-carboxylic acid. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the cyclodehydration step, which allows for better control over reaction conditions and scalability . Additionally, the use of automated synthesis platforms can streamline the process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The oxazole ring in N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide can undergo oxidation to form oxazoles. Common oxidizing agents include manganese dioxide (MnO₂) and bromotrichloromethane .
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Reduction: : The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding reduced amide.
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Substitution: : The oxazole ring can participate in electrophilic aromatic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Common Reagents and Conditions
Oxidation: MnO₂, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reduction: Pd/C, hydrogen gas
Substitution: NBS, halogenating agents
Major Products
Oxidation: Oxazoles
Reduction: Reduced amides
Substitution: Halogenated oxazoles
Scientific Research Applications
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases due to its potential bioactivity.
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Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
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Industrial Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, modulating their activity and leading to therapeutic effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-cyclohexane-1-carboxamide
- N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methylcyclohexane-1-carboxamide
Uniqueness
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide is unique due to the presence of both the oxazole ring and the ethyl-substituted cyclohexane carboxamide moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for specific biological interactions, which are not observed in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
